molecular formula C10H14N2O2 B14864448 N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine

N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine

Cat. No.: B14864448
M. Wt: 194.23 g/mol
InChI Key: PIVYXHXZJOQNPY-UHFFFAOYSA-N
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Description

N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine is a complex organic compound featuring a pyridine ring substituted with a dioxolane moiety and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine typically involves the reaction of 3-(1,3-dioxolan-2-yl)pyridine with N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxolane moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide
  • 2-(1,3-Dioxolan-2-yl)pyridine

Uniqueness

N-([5-(1,3-Dioxolan-2-YL)pyridin-3-YL]methyl)-N-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)pyridin-3-yl]-N-methylmethanamine

InChI

InChI=1S/C10H14N2O2/c1-11-5-8-4-9(7-12-6-8)10-13-2-3-14-10/h4,6-7,10-11H,2-3,5H2,1H3

InChI Key

PIVYXHXZJOQNPY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CN=C1)C2OCCO2

Origin of Product

United States

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